An In-depth Technical Guide to Propranolol-2-O-β-D-glucuronide: Chemical Structure, Properties, and Metabolic Pathway
An In-depth Technical Guide to Propranolol-2-O-β-D-glucuronide: Chemical Structure, Properties, and Metabolic Pathway
This technical guide provides a comprehensive overview of Propranolol-2-O-β-D-glucuronide, a primary metabolite of the widely used β-adrenergic receptor antagonist, propranolol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, molecular weight, metabolic formation, and analytical considerations.
Introduction: The Significance of Propranolol Glucuronidation
Propranolol, a non-selective beta-blocker, is extensively metabolized in the body, with glucuronidation being one of the principal pathways of its biotransformation.[1][2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to the propranolol molecule.[3][4] The resulting metabolite, Propranolol-2-O-β-D-glucuronide, is significantly more water-soluble than the parent drug, facilitating its renal excretion.[3][5] Understanding the formation and characteristics of this metabolite is crucial for a complete pharmacokinetic and pharmacodynamic profiling of propranolol.
Propranolol is administered as a racemic mixture, and its glucuronidation exhibits stereoselectivity.[1][2] Studies have shown that different UGT isoforms display varying preferences for the (R)- and (S)-enantiomers of propranolol.[1][2] This stereoselective metabolism can have implications for the overall therapeutic effect and clearance of the drug.
Chemical Structure and Physicochemical Properties
Propranolol-2-O-β-D-glucuronide is formed by the attachment of a β-D-glucuronic acid moiety to the secondary alcohol group of the propranolol side chain via an O-glycosidic bond.
Chemical Structure
The chemical structure of Propranolol-2-O-β-D-glucuronide is depicted in the diagram below.
Caption: Chemical structure of Propranolol-2-O-β-D-glucuronide.
Physicochemical Data Summary
The key physicochemical properties of Propranolol-2-O-β-D-glucuronide are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C22H29NO8 | [5][6] |
| Molecular Weight | 435.47 g/mol | [5][6] |
| Monoisotopic Mass | 435.18931688 Da | [7] |
| CAS Number | 66322-66-5 | [5][6] |
| Appearance | White to off-white solid | [5] |
| Synonyms | Propranolol glucuronide, (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid | [5] |
Metabolic Pathway: The Glucuronidation of Propranolol
The formation of Propranolol-2-O-β-D-glucuronide is a phase II metabolic reaction. This conjugation reaction is essential for the detoxification and elimination of propranolol from the body.
Enzymatic Catalysis
The glucuronidation of propranolol is catalyzed by a subset of the UDP-glucuronosyltransferase (UGT) superfamily of enzymes.[3] Specifically, UGT1A7, UGT1A9, UGT1A10, and UGT2A1 have been identified as the primary isoforms responsible for this biotransformation.[2][4] These enzymes are predominantly located in the endoplasmic reticulum of liver cells.[3]
The overall metabolic process can be visualized as follows:
Caption: Metabolic pathway of Propranolol glucuronidation.
Stereoselectivity in Metabolism
A noteworthy aspect of propranolol glucuronidation is its stereoselectivity. UGT1A7, UGT1A9, and UGT2A1 have been shown to preferentially act on (S)-propranolol, while UGT1A10 exhibits the opposite stereoselectivity, favoring (R)-propranolol.[2] This differential metabolism of the enantiomers can lead to variations in their plasma concentrations and, consequently, their pharmacological effects.
Experimental Protocols: Synthesis and Analysis
For research and development purposes, the synthesis and analysis of Propranolol-2-O-β-D-glucuronide are often necessary.
Chemical Synthesis
A general approach for the chemical synthesis of propranolol glucuronides has been described.[8] A multi-step process is typically employed, which can be summarized as follows:
-
Preparation of an Azido Intermediate: Reaction of 1-naphthol with epichlorohydrin, followed by treatment with sodium azide, yields (2RS)-1-(1'-naphthoxy)-3-azido-2-propanol.[8]
-
Glycosylation: Alkylation of the azido intermediate with a protected glucuronic acid derivative, such as methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranosid)uronate.[8]
-
Introduction of the Isopropylamino Group: Reductive alkylation is performed to introduce the isopropylamino side chain.[8]
-
Separation of Diastereomers: High-performance liquid chromatography (HPLC) is used to separate the resulting diastereomers.[8]
-
Deprotection: Hydrolytic removal of the acetyl and methyl protecting groups yields the final Propranolol-2-O-β-D-glucuronide products.[8]
Analytical Methodologies
The quantification of Propranolol-2-O-β-D-glucuronide in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] This technique offers high sensitivity and selectivity for the detection and quantification of the metabolite.
A typical analytical workflow involves:
-
Sample Preparation: Urine or plasma samples are collected.[11] Protein precipitation or solid-phase extraction may be employed to remove interfering substances.
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to separate the glucuronide from the parent drug and other metabolites.[11]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Multiple reaction monitoring (MRM) is often used for selective and sensitive quantification.
The fragmentation pattern of the protonated Propranolol-2-O-β-D-glucuronide ion in the mass spectrometer is a key identifier. A characteristic loss of the glucuronide moiety (176 Da) is typically observed.[9]
Conclusion
Propranolol-2-O-β-D-glucuronide is a critical metabolite in the disposition of propranolol. Its formation, primarily mediated by UGT1A7, UGT1A9, UGT1A10, and UGT2A1, is a key determinant of the drug's clearance. The stereoselective nature of this metabolic pathway adds a layer of complexity to the pharmacokinetics of propranolol. A thorough understanding of the chemical properties, metabolic fate, and analytical methods for Propranolol-2-O-β-D-glucuronide is indispensable for researchers and clinicians working with this important therapeutic agent.
References
-
Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC. [Link]
-
Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10 - DOI. [Link]
-
Synthesis and chromatographic separation of the glucuronides of (R)- and (S)-propranolol - PubMed. [Link]
-
Investigations on the phase II metabolism of propranolol and hydroxypropranolols - Refubium - Freie Universität Berlin. [Link]
-
Propranolol glucuronide sodium salt | 87102-70-3 - Shimadzu Chemistry & Diagnostics. [Link]
-
Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - MDPI. [Link]
-
Investigations on the phase II metabolism of propranolol and hydroxypropranolols. [Link]
-
Propranolol glucuronide | C22H29NO8 | CID 119515 - PubChem - NIH. [Link]
-
95% Propranolol Glucuronide / Propranolol-2-O-b-D-glucuronide, Analytical Grade. [Link]
-
Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects - PMC. [Link]
-
Propranolol-O-beta-D-glucuronide | C22H28NNaO8 - BuyersGuideChem. [Link]
-
Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. [Link]
-
Propranolol glucuronide (C22H29NO8) - PubChemLite. [Link]
-
Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - MDPI. [Link]
-
Facile Synthesis of Propranolol and Novel Derivatives - SciSpace. [Link]
-
MS/MS spectra of the two glucuronide metabolites of propranolol eluting... | Download Scientific Diagram - ResearchGate. [Link]
-
HPLC Method for Analysis of Propranolol - SIELC Technologies. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. mdpi.com [mdpi.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. caymanchem.com [caymanchem.com]
- 5. CAS 66322-66-5: Propranolol glucuronide | CymitQuimica [cymitquimica.com]
- 6. Propranolol glucuronide | 66322-66-5 [sigmaaldrich.com]
- 7. Propranolol glucuronide | C22H29NO8 | CID 119515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and chromatographic separation of the glucuronides of (R)- and (S)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects - PMC [pmc.ncbi.nlm.nih.gov]
